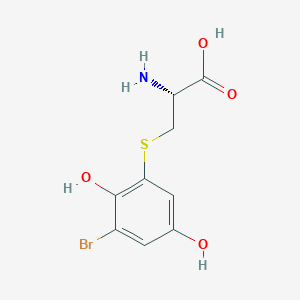

2-Bromo-6-cystein-S-ylhydroquinone

Beschreibung

The exact mass of the compound 2-Bromo-6-cystein-S-ylhydroquinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-6-cystein-S-ylhydroquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-cystein-S-ylhydroquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

127391-97-3 |

|---|---|

Molekularformel |

C9H10BrNO4S |

Molekulargewicht |

308.15 g/mol |

IUPAC-Name |

(2R)-2-amino-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H10BrNO4S/c10-5-1-4(12)2-7(8(5)13)16-3-6(11)9(14)15/h1-2,6,12-13H,3,11H2,(H,14,15)/t6-/m0/s1 |

InChI-Schlüssel |

ZGGBQRJPGKLWMM-LURJTMIESA-N |

SMILES |

C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |

Isomerische SMILES |

C1=C(C=C(C(=C1SC[C@@H](C(=O)O)N)O)Br)O |

Kanonische SMILES |

C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |

Andere CAS-Nummern |

127391-97-3 |

Synonyme |

2-bromo-6-(cystein-S-yl)hydroquinone 2-bromo-6-cystein-S-ylhydroquinone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-Bromo-6-cystein-S-ylhydroquinone Synthesis Protocol

Executive Summary

2-Bromo-6-cystein-S-ylhydroquinone (2-Br-6-Cys-HQ) is a critical nephrotoxic metabolite used in the study of quinone-thioether mediated renal necrosis and oxidative stress. Its synthesis is chemically challenging due to the high reactivity of the quinone intermediate and the formation of multiple regioisomers during the nucleophilic addition of cysteine.

This guide details the authoritative protocol for the synthesis, isolation, and characterization of 2-Br-6-Cys-HQ. The methodology relies on the 1,4-reductive Michael addition of cysteine to in situ generated 2-bromo-1,4-benzoquinone, followed by rigorous HPLC purification to isolate the 6-isomer from the 3- and 5-isomers and the bis-substituted byproducts.

Target Audience: Medicinal Chemists, Toxicologists, and Renal Pathophysiology Researchers.

Part 1: Chemical Basis & Retrosynthesis

Structural Analysis

The target molecule is a hydroquinone scaffold substituted with a bromine atom at position 2 and a cysteine thioether linkage at position 6.

-

Core Scaffold: 1,4-Hydroquinone.

-

Electrophile: 2-Bromo-1,4-benzoquinone (generated via oxidation).

-

Nucleophile: L-Cysteine (thiol group).

-

Key Challenge: Regioselectivity. The nucleophilic attack of cysteine on 2-bromo-1,4-benzoquinone can occur at positions 3, 5, or 6. The 6-isomer must be chromatographically resolved.

Retrosynthetic Strategy

The synthesis follows a biomimetic route, replicating the hepatic metabolism of bromobenzene derivatives.

-

Activation: Oxidation to 2-bromo-1,4-benzoquinone using Silver(I) Oxide (

) or mild oxidants. -

Coupling: Controlled addition of L-Cysteine in aqueous buffer.

-

Resolution: Reverse-phase HPLC to isolate the specific 2-Br-6-Cys-HQ isomer.

Part 2: Safety & Handling (Critical)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Quinones | Potent skin sensitizers; lachrymators. | Double-glove (Nitrile); work in a certified fume hood. |

| Brominated Organics | Nephrotoxic and hepatotoxic. | Handle all solids in a glovebox or static-free enclosure. |

| Silver(I) Oxide | Oxidizer; stains skin/surfaces. | Use glass spatulas; dispose of silver waste separately. |

| HPLC Solvents | Acetic acid/Methanol (flammable/corrosive). | Use vented solvent waste containers. |

Part 3: Detailed Synthesis Protocol

Reagents & Materials

-

Starting Material: 2-Bromohydroquinone (97%+ purity).

-

Nucleophile: L-Cysteine hydrochloride monohydrate.

-

Oxidant: Silver(I) Oxide (

) or Cerium(IV) Ammonium Nitrate (CAN) (Alternative). -

Solvents: Glacial Acetic Acid, HPLC-grade Water, Methanol.

-

Buffer: Ammonium Acetate (1.0 M, pH 4.0 - 5.0).

Step-by-Step Methodology

Step 1: Generation of 2-Bromo-1,4-benzoquinone

Rationale: The hydroquinone must be oxidized to the electrophilic quinone form to accept the cysteine nucleophile.

-

Dissolve 2-Bromohydroquinone (1.0 g, 5.3 mmol) in anhydrous diethyl ether (50 mL).

-

Add Silver(I) Oxide (

, 2.0 eq) followed by anhydrous magnesium sulfate ( -

Stir the suspension vigorously at room temperature for 30 minutes. The solution will turn bright yellow/orange, indicating quinone formation.

-

Filter the mixture through a Celite pad to remove silver salts.

-

Evaporate the solvent under reduced pressure (keep bath temp < 30°C) to yield 2-bromo-1,4-benzoquinone as a yellow solid. Use immediately.

Step 2: Thio-Michael Addition (Coupling)

Rationale: Cysteine attacks the electron-deficient ring. The reaction is pH-sensitive; slightly acidic conditions (pH 4-5) prevent autoxidation of the product back to a quinone.

-

Dissolve the freshly prepared 2-bromo-1,4-benzoquinone (5.0 mmol) in 10 mL of Glacial Acetic Acid.

-

Separately, dissolve L-Cysteine (5.0 mmol, 1.0 eq) in 10 mL of water.

-

Critical Addition: Add the cysteine solution dropwise to the quinone solution over 20 minutes with rapid stirring.

-

Observation: The yellow color will fade to a pale solution as the quinone is reduced to the substituted hydroquinone (reductive addition).

-

-

Stir for an additional 30 minutes at room temperature.

-

Dilute the reaction mixture with 50 mL of 0.1% Acetic Acid in water.

Step 3: Isolation & Purification (The Critical Separation)

Rationale: The reaction produces a mixture of 2-Br-3-Cys, 2-Br-5-Cys, and 2-Br-6-Cys isomers, along with bis-substituted products. Regioisomers have distinct retention times.

-

Filtration: Filter the crude aqueous mixture through a 0.45 µm membrane.

-

Prep-HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

-

Mobile Phase A: 1% Glacial Acetic Acid in Water.

-

Mobile Phase B: 1% Glacial Acetic Acid in Methanol.

-

Gradient: 0-5 min (0% B); 5-30 min (Linear gradient to 40% B).

-

Flow Rate: 10 mL/min.

-

Detection: UV at 254 nm and 290 nm (Hydroquinone absorption).

-

-

Fraction Collection:

-

The 2-Br-6-Cys-HQ isomer typically elutes after the 5-isomer and before the bis-conjugates.

-

Note: The 3-isomer is often unstable and may degrade to a benzothiazine derivative during workup.

-

-

Lyophilization: Pool the fractions corresponding to the target peak and lyophilize immediately to obtain a white to off-white powder. Store at -80°C under Argon.

Part 4: Analytical Characterization

To validate the synthesis of 2-Bromo-6-cystein-S-ylhydroquinone , compare spectral data against established literature values (Lau et al., 1993; Mertens et al., 1995).

| Technique | Expected Signal / Characteristic |

| 1H NMR (D2O/DMSO-d6) | Aromatic Region: Two singlets (para- protons) are not expected. The 6-isomer has protons at C3 and C5. Expect two singlets if Br and Cys are meta/para, but coupling patterns define the isomer. Aliphatic: Cysteine |

| UV-Vis | |

| Mass Spectrometry (ESI-) | [M-H]- : Calc. m/z for |

| Electrochemical Detection | High redox activity. Oxidation potential is lower than parent hydroquinone due to the electron-donating thioether. |

Part 5: Mechanistic Visualization & Workflow

Reaction Pathway Diagram

The following diagram illustrates the oxidation of the precursor and the divergent pathways leading to the various isomers, highlighting the target 6-isomer.

Caption: Synthesis pathway showing the oxidation of 2-bromohydroquinone and the regioselective formation of cysteine conjugates.

Nephrotoxicity Mechanism (Context)

Understanding the application: This molecule undergoes redox cycling in the kidney.

Caption: Mechanism of action for 2-Br-6-Cys-HQ induced nephrotoxicity via renal accumulation and redox cycling.

References

-

Lau, S. S., Hill, B. A., Highet, R. J., & Monks, T. J. (1988). 1,4-Benzothiazine formation by 2-bromo-3-(glutathion-S-yl)hydroquinone: A novel pathway for the metabolism of quinone-thioethers. Molecular Pharmacology.

-

Mertens, J. J., Gibson, N. W., Lau, S. S., & Monks, T. J. (1995). Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl)hydroquinone-mediated cytotoxicity.[3][5] Archives of Biochemistry and Biophysics.

-

Monks, T. J., & Lau, S. S. (1998). The pharmacology and toxicology of polyphenolic-glutathione conjugates. Annual Review of Pharmacology and Toxicology.

-

Lau, S. S., & Monks, T. J. (1988). The contribution of bromobenzene to our current understanding of chemically induced toxicities. Life Sciences.

Sources

- 1. Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nephrotoxicity of 2-bromo-(cystein-S-yl) hydroquinone and 2-bromo-(N-acetyl-L-cystein-S-yl) hydroquinone thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

physical and chemical properties of 2-Bromo-6-cystein-S-ylhydroquinone

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-6-cystein-S-ylhydroquinone

Introduction

2-Bromo-6-cystein-S-ylhydroquinone is a pivotal, albeit not extensively characterized, metabolite in the study of xenobiotic toxicology. It emerges from the biotransformation of 2-bromohydroquinone (2-BrHQ), which itself is a metabolite of the industrial chemical bromobenzene. The conjugation of 2-BrHQ with the endogenous antioxidant glutathione (GSH) and its subsequent processing via the mercapturic acid pathway leads to the formation of this cysteine conjugate.[1] While its glutathione precursor has been more widely studied, 2-bromo-6-cystein-S-ylhydroquinone is of significant interest to researchers in toxicology, drug metabolism, and pharmacology due to its inherent reactivity and role in target organ toxicity, particularly nephrotoxicity.[2]

This technical guide provides a comprehensive overview of the known and inferred . It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of this molecule's behavior, synthesis, and biological implications. We will delve into its physicochemical characteristics, reactivity, and a proposed methodology for its synthesis and characterization, grounded in established principles of quinone chemistry.

Physicochemical Properties

| Property | Value / Description | Source / Method |

| Molecular Formula | C₉H₁₀BrNO₄S | Calculation |

| Molecular Weight | 308.15 g/mol | Calculation |

| Appearance | Expected to be an off-white to light brown solid. | Inference from similar hydroquinone derivatives. |

| Melting Point | Not determined. | N/A |

| Boiling Point | Not determined; likely to decompose at high temperatures. | N/A |

| Solubility | Expected to have moderate solubility in water and polar organic solvents (e.g., DMSO, DMF, methanol) due to the presence of the hydroquinone, carboxylic acid, and amine functionalities. | Inference |

| pKa | Multiple pKa values are expected due to the phenolic hydroxyls, the carboxylic acid, and the amine group. The exact values are not experimentally determined. | Inference |

Chemical Properties and Reactivity

The chemical behavior of 2-Bromo-6-cystein-S-ylhydroquinone is dominated by the interplay between the electron-rich hydroquinone ring, the bromine substituent, and the cysteine moiety.

Redox Cycling and Oxidative Potential

A cardinal chemical feature of hydroquinone-thioether conjugates is their ability to undergo redox cycling.[3] The hydroquinone can be oxidized to a semiquinone radical and subsequently to the corresponding 2-bromo-6-cystein-S-yl-1,4-benzoquinone. This oxidation can occur enzymatically or through interaction with other oxidants. The resulting quinone is a reactive electrophile. This redox couple can participate in futile cycling, reducing molecular oxygen to generate superoxide anion radicals and other reactive oxygen species (ROS), which is a key mechanism of its toxicity.[3] The redox potential of such conjugates is a critical determinant of their biological activity.[4]

Caption: Potential intramolecular cyclization pathway.

Covalent Binding to Macromolecules

The oxidized quinone form of 2-Bromo-6-cystein-S-ylhydroquinone is an electrophile that can react with nucleophilic residues on proteins, such as cysteine and lysine, leading to covalent adduct formation. [4]This protein alkylation is a significant contributor to its cellular toxicity. [4]The thioether linkage itself can also be labile, potentially leading to an "addition-elimination" reaction where the quinone moiety is transferred to another protein thiol. [5]

Synthesis and Characterization

While a dedicated, optimized synthesis for 2-Bromo-6-cystein-S-ylhydroquinone is not published, a valid protocol can be designed based on the well-established reaction of quinones with thiols.

Proposed Synthesis Workflow

The synthesis involves a Michael-type 1,4-addition of L-cysteine to 2-bromo-1,4-benzoquinone. The benzoquinone itself can be generated in situ from 2-bromohydroquinone or synthesized separately.

Caption: Proposed workflow for synthesis and characterization.

Experimental Protocol: Synthesis of 2-Bromo-6-cystein-S-ylhydroquinone

This protocol is an adaptation of general methods for synthesizing quinone-thioether adducts. [3] Materials:

-

2-Bromo-1,4-benzoquinone

-

L-Cysteine

-

Ethanol

-

Deionized water, degassed

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (HPLC grade)

-

pH meter, stir plate, and standard laboratory glassware

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of 2-bromo-1,4-benzoquinone in ethanol (e.g., 100 mM).

-

Prepare a solution of L-cysteine in degassed, deionized water (e.g., 101 mM). Adjust the pH of the cysteine solution to approximately 6.0-7.0 with a suitable base to facilitate the reaction while minimizing side reactions.

-

-

Reaction:

-

In a light-protected vessel, add the L-cysteine solution.

-

While stirring, slowly add an equimolar amount of the 2-bromo-1,4-benzoquinone solution. The reaction is typically rapid.

-

Allow the reaction to proceed for 15-30 minutes at room temperature. The progress can be monitored by the disappearance of the yellow color of the benzoquinone.

-

-

Purification:

-

Acidify the reaction mixture with a small amount of TFA (to 0.1% v/v) to stabilize the hydroquinone product.

-

Filter the mixture to remove any precipitated material.

-

Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be 5% to 95% B over 30 minutes.

-

-

Isolation and Storage:

-

Collect the fractions corresponding to the desired product peak.

-

Confirm the identity of the fractions using mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Store the product under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light and moisture, due to its potential instability.

-

Spectroscopic Characterization

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method for confirming the molecular weight.

-

Expected [M+H]⁺: 308.9692 m/z (for ⁷⁹Br) and 310.9672 m/z (for ⁸¹Br), showing a characteristic isotopic pattern for a monobrominated compound.

-

-

NMR Spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation.

-

¹H NMR (in D₂O or DMSO-d₆): Expected signals would include two distinct aromatic protons on the hydroquinone ring, and the characteristic α-proton and β-protons of the cysteine moiety. The chemical shifts of the aromatic protons would be influenced by the hydroxyl, bromo, and sulfur substituents. [6] * ¹³C NMR: Expected signals would include six distinct carbons for the aromatic ring, with their chemical shifts indicating the substitution pattern, and three carbons for the cysteine backbone (carboxyl, α-carbon, and β-carbon). [6]

-

Biological Context and Toxicological Significance

2-Bromo-6-cystein-S-ylhydroquinone is a metabolite formed in vivo following exposure to bromobenzene or 2-bromohydroquinone. [2]The initial detoxification step involves the conjugation of 2-BrHQ with glutathione, which is then sequentially cleaved by γ-glutamyl transpeptidase and dipeptidases to yield the cysteine conjugate. [1]This process, known as the mercapturic acid pathway, paradoxically leads to a more potent toxicant in the case of some halogenated compounds.

The nephrotoxicity of bromohydroquinone-cysteine conjugates is well-documented. [2]These compounds are selectively taken up by renal proximal tubular cells, where their propensity to redox cycle and generate oxidative stress, coupled with their ability to form covalent adducts with cellular proteins, leads to mitochondrial dysfunction and cell death. [2][4]The study of 2-Bromo-6-cystein-S-ylhydroquinone is therefore critical for understanding the mechanisms of chemically-induced kidney injury.

Conclusion

2-Bromo-6-cystein-S-ylhydroquinone is a reactive metabolite of significant toxicological interest. Its chemistry is defined by the redox-active hydroquinone core and the nucleophilic cysteine side chain. While detailed experimental data on its physical properties are scarce, its chemical reactivity, including redox cycling, potential for intramolecular cyclization, and covalent binding to macromolecules, provides a clear basis for its biological effects. The provided synthesis and characterization workflow offers a robust framework for researchers aiming to produce and study this compound in a laboratory setting. A thorough understanding of its properties is essential for professionals in toxicology and drug development to better predict and mitigate the risks associated with exposure to its parent compounds.

References

-

Nursamsiar, et al. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Journal of Applied Pharmaceutical Science, 8(07), 016-020. Available from: [Link]

-

Monks, T. J., et al. (1988). 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants. Toxicology and Applied Pharmacology, 95(3), 499-512. Available from: [Link]

- Li, W., et al. (2005). Site-Specific Binding of Quinones to Proteins through Thiol Addition and Addition−Elimination Reactions.

-

Lau, S. S., & Monks, T. J. (1985). Glutathione conjugates of 2-bromohydroquinone are nephrotoxic. Drug Metabolism and Disposition, 13(5), 553-559. Available from: [Link]

-

Monks, T. J., et al. (1990). Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone. Chemical Research in Toxicology, 3(6), 562-569. Available from: [Link]

-

Monks, T. J., et al. (1992). Nephrotoxicity of 2-bromo-(cystein-S-yl) hydroquinone and 2-bromo-(N-acetyl-L-cystein-S-yl) hydroquinone thioethers. Toxicology and Applied Pharmacology, 112(1), 21-31. Available from: [Link]

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. Nephrotoxicity of 2-bromo-(cystein-S-yl) hydroquinone and 2-bromo-(N-acetyl-L-cystein-S-yl) hydroquinone thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-(glutathion-S-yl)hydroquinone | 114865-64-4 | Benchchem [benchchem.com]

- 4. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Bromo-6-cystein-S-ylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical stability and complex degradation pathways of 2-Bromo-6-cystein-S-ylhydroquinone. Formed as a metabolite of bromobenzene, this compound and its isomers are of significant interest in the fields of toxicology and drug development due to their potent nephrotoxicity. Understanding the factors that govern its stability and the mechanisms by which it degrades is crucial for accurately assessing its biological activity and for developing analytical methods for its detection and quantification.

Introduction: The Toxicological Significance of a Bromobenzene Metabolite

Bromobenzene is a well-known hepatotoxic and nephrotoxic industrial solvent. Its toxicity is not caused by the parent compound itself, but rather by its reactive metabolites.[1][2] The metabolic activation of bromobenzene primarily occurs via cytochrome P-450 monooxygenases, leading to the formation of reactive epoxides, such as 3,4-bromobenzene oxide.[1][3] While these epoxides can covalently bind to cellular macromolecules, a major detoxification pathway involves conjugation with glutathione (GSH).[1][2] This initial conjugation is a critical step that, paradoxically, leads to the formation of nephrotoxic metabolites.[4]

The resulting glutathione conjugate, 2-bromo-(glutathion-S-yl)hydroquinone, is further metabolized in the kidney. The enzyme γ-glutamyl transpeptidase (γ-GT) and dipeptidases cleave the glutamate and glycine residues, respectively, to yield the corresponding cysteine conjugate, 2-bromo-(cystein-S-yl)hydroquinone.[4][5] It is this class of cysteine conjugates, including the 2-Bromo-6-cystein-S-ylhydroquinone isomer, that is associated with potent, targeted toxicity to the renal proximal tubules.[4][6] The toxicity is believed to be mediated by the subsequent oxidation of the hydroquinone to a reactive quinone, which can redox cycle and generate reactive oxygen species (ROS), as well as covalently bind to cellular nucleophiles.[7][8][9]

Chemical Properties and Synthesis

2-Bromo-6-cystein-S-ylhydroquinone is a hydroquinone derivative characterized by the presence of a bromine atom and a cysteine moiety attached to the aromatic ring via a thioether linkage. The hydroquinone structure makes it susceptible to oxidation, a key feature in its reactivity and toxicity.

General Synthesis

The synthesis of 2-Bromo-6-cystein-S-ylhydroquinone and its related glutathione conjugates is typically achieved through a Michael addition reaction.[10] This involves the reaction of 2-bromo-1,4-benzoquinone with the thiol group of either glutathione or cysteine.[10] The reaction is generally carried out in an aqueous or alcoholic solution, with the pH adjusted to facilitate the nucleophilic attack of the thiolate anion on the electron-deficient quinone ring.[10]

Chemical Stability: A Profile of an Unstable Molecule

A critical aspect of working with 2-Bromo-6-cystein-S-ylhydroquinone is its inherent instability. This instability is primarily due to the electron-rich hydroquinone ring, which is readily oxidized.

Factors Influencing Stability:

-

Oxygen: The presence of molecular oxygen is a major driver of degradation. Autoxidation of the hydroquinone to the corresponding p-benzoquinone is a spontaneous process that initiates a cascade of further reactions.[11]

-

pH: The stability of hydroquinone-thioether conjugates is pH-dependent. At neutral to alkaline pH, the rate of autoxidation increases.[5] This is due to the deprotonation of the hydroquinone hydroxyl groups, which makes the molecule more electron-rich and thus more susceptible to oxidation.

-

Light: While specific photostability data for this compound is scarce, hydroquinones and quinones, in general, can be light-sensitive. Irradiation can promote the formation of reactive species and accelerate degradation.[12]

-

Temperature: As with most chemical reactions, an increase in temperature will likely accelerate the rate of degradation of 2-Bromo-6-cystein-S-ylhydroquinone. Storage at low temperatures (-20°C to -80°C) is recommended to minimize degradation.

Degradation Pathways: A Multifaceted Breakdown

The degradation of 2-Bromo-6-cystein-S-ylhydroquinone is not a single event but a series of interconnected pathways. The initial and most critical step is the oxidation of the hydroquinone to its corresponding quinone.

Pathway 1: Autoxidation to a Reactive Quinone

The hydroquinone moiety can undergo a two-electron oxidation to form the highly reactive 2-bromo-6-cystein-S-yl-1,4-benzoquinone. This oxidation can occur spontaneously in the presence of oxygen and is a key step in the bioactivation and toxicity of the compound.[7][8] The resulting quinone is a potent electrophile and is susceptible to attack by nucleophiles.

Caption: Autoxidation and subsequent reactivity of the quinone.

Pathway 2: Intramolecular Cyclization

The cysteine conjugate, particularly after oxidation to the quinone, can undergo an intramolecular cyclization reaction. This involves the nucleophilic attack of the terminal amino group of the cysteine moiety onto the quinone ring, leading to the formation of a 1,4-benzothiazine derivative.[5] This cyclization is considered a detoxification pathway as it removes the reactive quinone moiety.[5] The rate of this reaction is also pH-dependent.[5]

Caption: Intramolecular cyclization detoxification pathway.

Pathway 3: Dimerization and Polymerization

The highly reactive quinone intermediate can also undergo self-reaction, leading to the formation of dimers and higher-order polymers. These reactions can be complex and may contribute to the formation of insoluble pigments, which have been observed in some studies of related compounds.[5]

Toxicological Implications of Degradation

The degradation of 2-Bromo-6-cystein-S-ylhydroquinone is intrinsically linked to its mechanism of toxicity.

-

Redox Cycling and Oxidative Stress: The quinone can be reduced back to the hydroquinone by cellular reductants, which in turn can be re-oxidized by molecular oxygen, creating a futile redox cycle. This process generates reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide.[7][8][9] The accumulation of ROS leads to oxidative stress, DNA damage, and ultimately, cell death.[9]

-

Covalent Binding to Macromolecules: The electrophilic quinone can react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.[13] This covalent modification can inactivate critical enzymes and disrupt cellular function, contributing to cytotoxicity.[7][8]

Analytical Methodologies

The instability of 2-Bromo-6-cystein-S-ylhydroquinone presents significant challenges for its analysis. Careful sample handling and the use of appropriate analytical techniques are essential.

Protocol 1: HPLC-UV Analysis for Stability Studies

This protocol outlines a general method for monitoring the degradation of 2-Bromo-6-cystein-S-ylhydroquinone over time.

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-Bromo-6-cystein-S-ylhydroquinone in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution into the desired aqueous buffer (e.g., phosphate buffer at various pH values).

-

Incubation: Incubate the samples under controlled conditions (e.g., specific temperature, light exposure).

-

Time-Point Sampling: At regular intervals, withdraw an aliquot of the sample.

-

Quenching (Optional but Recommended): To stop further degradation, the reaction can be quenched by adding an acid (e.g., formic acid) or a reducing agent, or by immediately freezing the sample.

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile is commonly employed.

-

Detection: Monitor the absorbance at a wavelength where the hydroquinone has a strong chromophore (e.g., around 290-310 nm).

-

-

Data Analysis: Plot the peak area of the parent compound against time to determine the degradation kinetics. The appearance of new peaks can indicate the formation of degradation products.

Protocol 2: LC-MS/MS for Identification of Degradation Products

This protocol is designed to identify the structures of the degradation products.

Methodology:

-

Sample Preparation and Incubation: Follow steps 1-3 from Protocol 1.

-

LC-MS/MS Analysis:

-

LC Conditions: Use similar LC conditions as in Protocol 1 to achieve separation.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.

-

Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the parent compound and its degradation products.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the ions of interest to obtain structural information. The fragmentation pattern of the cysteine moiety and the aromatic ring can help to elucidate the structure of the degradation products.

-

-

-

Data Interpretation: Propose structures for the degradation products based on their molecular weights and fragmentation patterns. Compare the results with known degradation pathways of similar compounds.

Caption: General workflow for stability and degradation analysis.

Best Practices for Sample Handling:

-

Use of Antioxidants: For some applications, the addition of antioxidants like ascorbic acid may be necessary to stabilize the compound, although this would interfere with the study of its oxidative degradation.

-

Inert Atmosphere: When studying the inherent stability of the molecule, excluding oxygen by working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

-

Thiol Scavengers: To prevent artefactual reactions with free thiols in biological samples, derivatizing agents like N-ethylmaleimide (NEM) can be used, but this will also react with the cysteine moiety of the target analyte.[14] Careful experimental design is crucial.

Conclusion

2-Bromo-6-cystein-S-ylhydroquinone is a toxicologically significant metabolite of bromobenzene that exhibits considerable chemical instability. Its degradation is primarily driven by oxidation to a reactive quinone, which can then undergo redox cycling, covalent binding to macromolecules, or intramolecular cyclization. A thorough understanding of these stability and degradation pathways is essential for researchers in toxicology and drug development to accurately interpret experimental data and to develop robust analytical methods. The protocols and information provided in this guide serve as a foundational resource for the study of this and other reactive hydroquinone-thioether conjugates.

References

-

Lau, S. S., & Monks, T. J. (1990). Nephrotoxicity of 2-bromo-(cystein-S-yl) hydroquinone and 2-bromo-(N-acetyl-L-cystein-S-yl) hydroquinone thioethers. Toxicology and Applied Pharmacology, 103(1), 109-121. [Link]

-

Warren, D. L., Brown, D. L., & Buckpitt, A. R. (1982). Metabolism of bromobenzene to glutathione adducts in lung slices from mice treated with pneumotoxicants. Toxicology and Applied Pharmacology, 66(2), 249-260. [Link]

-

Monks, T. J., Hinson, J. A., & Gillette, J. R. (1982). Stereoselective formation of bromobenzene glutathione conjugates. Drug Metabolism and Disposition, 10(5), 487-492. [Link]

-

Lau, S. S., Kuhlman, C. L., Bratton, S. B., & Monks, T. J. (2010). Role of Hydroquinone-Thiol Conjugates in Benzene-Mediated Toxicity. Chemico-Biological Interactions, 184(1-2), 213-217. [Link]

-

Monks, T. J., & Lau, S. S. (2010). Role of hydroquinone-thiol conjugates in benzene-mediated toxicity. Chemico-Biological Interactions, 184(1-2), 213-217. [Link]

-

Zheng, J., & Hanzlik, R. P. (1992). Bromobenzene-glutathione excretion into bile reflects toxic activation of bromobenzene in rats. Toxicology Letters, 60(2), 227-236. [Link]

-

Jollow, D. J., Mitchell, J. R., Zampaglione, N., & Gillette, J. R. (1974). Bromobenzene-Induced Liver Necrosis. Protective Role of Glutathione and Evidence for 3,4-Bromobenzene Oxide as the Hepatotoxic Metabolite. Pharmacology, 11(3), 151-169. [Link]

-

Monks, T. J., Lo, H. H., & Lau, S. S. (1990). Oxidation and acetylation as determinants of 2-bromocystein-S-ylhydroquinone-mediated nephrotoxicity. Chemical Research in Toxicology, 3(6), 569-575. [Link]

-

Li, M., et al. (2023). Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. Journal of Materials Chemistry A, 11(43), 23079-23117. [Link]

-

Jollow, D. J., Mitchell, J. R., Zampaglione, N., & Gillette, J. R. (1974). Bromobenzene-Induced Liver Necrosis. Protective Role of Glutathione and Evidence for 3,4-Bromobenzene Oxide as the Hepatotoxic Metabolite. Pharmacology, 11(3), 151-169. [Link]

-

Lau, S. S., Kuhlman, C. L., Bratton, S. B., & Monks, T. J. (2010). Role of Hydroquinone–thiol Conjugates in Benzene-Mediated Toxicity. ResearchGate. [Link]

-

Monks, T. J., & Lau, S. S. (1990). Oxidative Cyclization, 1,4-benzothiazine Formation and Dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone. Chemical Research in Toxicology, 3(6), 563-569. [Link]

-

Lin, D., et al. (2019). Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry. Frontiers in Chemistry, 7, 589. [Link]

-

Monks, T. J., Lo, H. H., & Lau, S. S. (1990). Oxidation and Acetylation as Determinants of 2-Bromocystein-S-ylhydroquinone-Mediated Nephrotoxicity. Chemical Research in Toxicology, 3(6), 569-575. [Link]

-

Shen, D. X., et al. (2003). The role of thiol reduction in hydroquinone-induced apoptosis in HEK293 cells. Chemico-Biological Interactions, 143(1), 139-151. [Link]

-

Lau, S. S., & Monks, T. J. (1988). 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants. Journal of Pharmacology and Experimental Therapeutics, 246(2), 543-549. [Link]

-

Monks, T. J., & Lau, S. S. (1992). Metabolism and toxicity of 2-bromo-(diglutathion-S-yl)-hydroquinone and 2-bromo-3-(glutathion-S-yl)hydroquinone in the in situ perfused rat kidney. Toxicology and Applied Pharmacology, 112(1), 21-30. [Link]

-

Lau, S. S., & Monks, T. J. (1995). Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity. Chemical Research in Toxicology, 8(4), 573-579. [Link]

-

Monks, T. J., & Lau, S. S. (1987). Synthesis and nephrotoxicity of 6-bromo-2,5-dihydroxy-thiophenol. Drug Metabolism and Disposition, 15(4), 446-450. [Link]

-

Klotz, L. O., et al. (2026). Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium. ResearchGate. [Link]

-

Ho, T. F., & Chow, Y. L. (1983). Adduct Formation in the Photoreactions of Benzylic Ethers with Quinones. Canadian Journal of Chemistry, 61(7), 1475-1480. [Link]

-

Nickerson, W. J., Falcone, G., & Strauss, G. (1963). Studies on Quinone-Thioethers. I. Mechanism of Formation and Properties of Thiodione. Biochemistry, 2(3), 537-543. [Link]

-

Li, Y., et al. (2005). Site-Specific Binding of Quinones to Proteins through Thiol Addition and Addition−Elimination Reactions. Bioconjugate Chemistry, 16(5), 1313-1318. [Link]

-

Commandeur, J. N., & Vermeulen, N. P. (1990). Nephrotoxicity of the glutathione and cysteine conjugates of 2-bromo-2-chloro-1,1-difluoroethene. Journal of andrology, 11(4), 331-338. [Link]

-

Yamashita, S., et al. (2023). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Journal of the Mass Spectrometry Society of Japan, 71(2), 43-48. [Link]

-

Yang, Y., et al. (2025). Best practices for cysteine analysis. Redox Biology. [Link]

-

Gloeckner, C., et al. (2008). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Bioorganic & Medicinal Chemistry, 16(10), 5594-5606. [Link]

-

Kumar, S., et al. (2023). Screening models of nephrotoxicity and their molecular mechanism. Journal of Applied Pharmaceutical Science, 13(4), 001-016. [Link]

-

Zhang, K., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2619. [Link]

-

Zhang, Y., et al. (2013). Two different branched pathways for the biodegradation of hydroquinone under aerobic conditions. I. ResearchGate. [Link]

-

Devarie Baez, N. O., et al. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 80, 191-211. [Link]

-

Gazit, E., & T., Y. (1979). Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones. Journal of Medicinal Chemistry, 22(1), 106-108. [Link]

-

Patel, P. R., et al. (2018). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation. Journal of Analytical & Bioanalytical Techniques, 9(423), 2. [Link]

-

Jackson, A. W., et al. (2003). Synthesis and structural characterization of the heavy tricysteinylpnictines, models of protein-bound As( iii ), Sb. Dalton Transactions, (21), 4154-4160. [Link]

-

Tsvetkov, P. O., et al. (2019). Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. Journal of the American Society for Mass Spectrometry, 30(11), 2320-2329. [Link]

-

Vedejs, E., & Fields, S. C. (1996). N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]. Organic Syntheses, 73, 216. [Link]

-

MS Bioworks. (n.d.). Reactive Cysteine Profiling. MS Bioworks. [Link]

-

M-R, A., et al. (2020). Modification of Cysteine Residues for Mass Spectrometry-Based Proteomic Analysis: Facts and Artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 207-219. [Link]

-

Sun, D., et al. (2002). Studies on the Electrochemical Behaviour of Hydroquinone at L-cysteine Self-Assembled Monolayers Modified Gold Electrode. Molecules, 7(2), 173-182. [Link]

-

Verma, A., et al. (2026). Cysteine Protonation States in Copper Trafficking Proteins and Its Influence on Biological Cu(I) Transfer Mechanism. ChemRxiv. [Link]

Sources

- 1. karger.com [karger.com]

- 2. karger.com [karger.com]

- 3. Stereoselective formation of bromobenzene glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nephrotoxicity of 2-bromo-(cystein-S-yl) hydroquinone and 2-bromo-(N-acetyl-L-cystein-S-yl) hydroquinone thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Hydroquinone-Thiol Conjugates in Benzene-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of hydroquinone-thiol conjugates in benzene-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Bromo-6-(glutathion-S-yl)hydroquinone | 114865-64-4 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Research Portal [scholarworks.brandeis.edu]

- 13. researchgate.net [researchgate.net]

- 14. Best practices for cysteine analysis [sciexplor.com]

Spectroscopic Analysis of 2-Bromo-6-cystein-S-ylhydroquinone: A Technical Guide for Reactive Metabolite Characterization

Executive Summary & Mechanistic Context

The identification and structural elucidation of reactive electrophilic metabolites are critical components of modern drug development and molecular toxicology. Halogenated aromatics, such as bromobenzene, undergo cytochrome P450-mediated bioactivation to form hydroquinones (e.g., 2-bromohydroquinone or 2-BHQ). These species are readily oxidized to highly reactive benzoquinones, which are subsequently trapped by cellular nucleophiles like glutathione (GSH)[1].

Through the mercapturic acid pathway, these GSH conjugates are enzymatically cleaved by

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework for the isolation and spectroscopic characterization (MS, NMR, UV-Vis) of this specific biomolecular adduct.

Figure 1: Bioactivation of 2-BHQ and mercapturic acid pathway trapping.

Experimental Methodology: Generation & Isolation Protocol

To ensure high-fidelity spectroscopic data, the adduct must be synthesized or generated in vitro and rigorously purified. The following protocol is a self-validating system: it utilizes enzymatic trapping to mimic physiological conditions, followed by Solid-Phase Extraction (SPE) to eliminate ion-suppressing salts that would otherwise compromise Mass Spectrometry (MS) sensitivity[4].

Step-by-Step Workflow

-

In Vitro Incubation Setup: Prepare a 10 mL reaction matrix containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL pooled human or rat liver microsomes, 5 mM L-cysteine (acting as the trapping nucleophile), and 1 mM 2-bromohydroquinone.

-

Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Causality Note: The NADPH-regenerating system is mandatory to drive the CYP450-mediated two-electron oxidation of 2-BHQ into the reactive 2-bromo-1,4-benzoquinone, which immediately undergoes a thia-Michael addition with the cysteine sulfhydryl group. Incubate at 37°C for 60 minutes.

-

Quenching & Protein Precipitation: Terminate the reaction by adding an equal volume (10 mL) of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the denatured microsomal proteins.

-

Solid-Phase Extraction (SPE) Purification:

-

Conditioning: Pass 5 mL methanol followed by 5 mL LC-MS grade water through a C18 SPE cartridge.

-

Loading: Load the reaction supernatant.

-

Washing: Wash with 10 mL of 5% ACN in water. Causality Note: This critical step removes unreacted polar cysteine and phosphate buffer salts, preventing massive ion suppression in the ESI source.

-

Elution: Elute the target adduct with 5 mL of 70% ACN.

-

-

Concentration: Lyophilize the eluate to absolute dryness. Reconstitute in DMSO-

for NMR analysis or 10% ACN for LC-MS/UV-Vis workflows.

Figure 2: Analytical workflow for the isolation and spectroscopic characterization of the adduct.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the first line of defense in identifying halogenated adducts. Because bromine naturally exists as two stable isotopes (

When analyzing 2-bromo-6-cystein-S-ylhydroquinone (Exact Formula: C

Table 1: HRMS Data and Diagnostic Fragments

| Ion Species | Formula | Theoretical Exact Mass (m/z) | Expected Isotope Pattern | Diagnostic Fragment Ions (m/z) |

| [M+H] | C | 307.9592 | 100% (Base Peak) | 290.93 (Loss of NH |

| [M+H] | C | 309.9572 | ~97% (M+2 Peak) | 292.93, 263.95 |

| [M-H] | C | 305.9436 | 100% (Base Peak) | 184.92 (Cleavage of C-S bond) |

| [M-H] | C | 307.9416 | ~97% (M+2 Peak) | 186.92 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight and atomic composition, NMR is strictly required to prove the regiochemistry of the substitution. The parent 2-bromohydroquinone has three open positions for nucleophilic attack: C3, C5, and C6.

Expert Causality Insight: If the cysteine attacks at C6 , the remaining aromatic protons are at C3 and C5. Because these protons are meta to each other, they will couple with a small

Table 2:

| Position | Multiplicity ( | Assignment / Structural Logic | ||

| C1 | - | - | 148.5 | Aromatic C-OH |

| C2 | - | - | 109.2 | Aromatic C-Br (Highly shielded by Br) |

| C3 | 6.95 | d ( | 116.4 | Aromatic C-H (meta coupling to H5) |

| C4 | - | - | 150.1 | Aromatic C-OH |

| C5 | 6.82 | d ( | 118.8 | Aromatic C-H (meta coupling to H3) |

| C6 | - | - | 124.3 | Aromatic C-S (Site of Cys attachment) |

| Cys- | 3.65 | dd ( | 54.2 | Chiral center of amino acid |

| Cys- | 3.10, 3.25 | m (ABX system) | 36.5 | Diastereotopic CH |

UV-Visible Spectroscopy & Redox Monitoring

2-Bromo-6-cystein-S-ylhydroquinone is toxicologically significant because it is more readily oxidized than its parent compound, driving a vicious cycle of ROS generation in the kidneys[2][3]. UV-Vis spectroscopy equipped with a Diode Array Detector (DAD) is utilized to monitor this redox cycling in real-time.

Table 3: UV-Vis Spectroscopic Characteristics

| State | Absorption Maxima ( | Molar Extinction ( | Spectral Shift Context |

| Reduced (Hydroquinone) | 295 nm, 250 nm | ~3,500 M | Characteristic of substituted hydroquinones. |

| Oxidized (Quinone) | 350 nm, 265 nm | ~18,000 M | Bathochromic (red) shift upon autoxidation. |

Conclusion

The comprehensive characterization of 2-bromo-6-cystein-S-ylhydroquinone requires a multi-modal spectroscopic approach. MS provides the isotopic fingerprint necessary to identify the brominated adduct out of a complex biological matrix, while NMR delivers the definitive proof of regiochemistry through meta-coupling analysis. Finally, UV-Vis spectroscopy validates the molecule's propensity for redox cycling—the fundamental mechanism driving its nephrotoxicity. By adhering to the self-validating isolation protocols outlined above, researchers can ensure high-fidelity data free from matrix interference.

References

-

Lau, S.S., & Monks, T.J. (1990). "Oxidation and acetylation as determinants of 2-bromocystein-S-ylhydroquinone-mediated nephrotoxicity." PubMed / Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

-

Cooper, A.J.L., et al. (2011). "Metabolism of Glutathione S-Conjugates: Multiple Pathways." National Institutes of Health (NIH) / PMC. URL:[Link]

-

Evans, D.C., et al. (2004). "Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development." Chemical Research in Toxicology. URL:[Link]

Sources

- 1. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation and acetylation as determinants of 2-bromocystein-S-ylhydroquinone-mediated nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-(glutathion-S-yl)hydroquinone | 114865-64-4 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: 2-Bromo-6-cystein-S-ylhydroquinone in Cellular Oxidative Stress

[1]

Executive Summary

2-Bromo-6-cystein-S-ylhydroquinone is a potent nephrotoxic metabolite derived from the environmental toxin bromobenzene.[1] It represents a critical class of quinone-thioether conjugates that exhibit a dual mechanism of toxicity: they act as substrates for renal cysteine conjugate

This guide provides a mechanistic deep-dive into how this specific congener drives oxidative stress, distinguishing it from other hydroquinone conjugates.[1] It includes validated protocols for synthesis, in vitro assessment, and quantitative analysis of reactive oxygen species (ROS) generation.

Mechanistic Profiling: The Oxidative Engine

Metabolic Formation & Renal Accumulation

The journey of 2-Br-6-(Cys-S)HQ begins with the hepatic metabolism of bromobenzene to 2-bromohydroquinone.[1] This intermediate undergoes oxidation to 2-bromoquinone, which rapidly conjugates with glutathione (GSH).[1]

-

Hepatic Phase: Formation of 2-Bromo-6-(glutathion-S-yl)hydroquinone.[1]

-

Translocation: The GSH conjugate is effluxed into circulation and actively transported into renal proximal tubule cells (likely via OAT1/3 or

-GT mediated uptake).[1] -

Renal Activation: Brush border enzymes (

-glutamyl transpeptidase and dipeptidases) cleave the glycine and glutamate residues, yielding the cysteinyl conjugate: 2-Br-6-(Cys-S)HQ .[1]

The Dual-Toxicity Paradox

Unlike simple haloalkenes which rely almost exclusively on

Pathway A: The Redox Cycle (Dominant Driver of ROS)

The quinone-thioether moiety is redox-active.[1] It undergoes auto-oxidation at physiological pH to form the corresponding quinone imine or quinone, generating superoxide anion radicals (

-

Auto-oxidation: 2-Br-6-(Cys-S)HQ

2-Br-6-(Cys-S)Q + -

ROS Generation: Electrons are transferred to molecular oxygen, forming superoxide.

-

Disproportionation: Superoxide converts to

, which, in the presence of intracellular iron (Fenton reaction), yields the highly destructive hydroxyl radical (

Pathway B:

-Lyase Cleavage

Cysteine conjugate

-

Note: Evidence suggests the 6-isomer is partially sensitive to

-lyase inhibition (e.g., by aminooxyacetic acid), whereas di-substituted congeners are driven almost entirely by redox cycling.[1]

Cellular Consequences[1]

-

DNA Fragmentation: Occurs rapidly (within 15 mins), often preceding membrane damage.[1]

-

Mitochondrial Uncoupling: Loss of membrane potential (

) and inhibition of State 3 respiration. -

GSH Depletion: The redox cycle consumes cellular reducing equivalents (NADPH/GSH), leaving the cell vulnerable to oxidative attack.

Visualizing the Toxicity Pathway

The following diagram illustrates the metabolic activation and the "Vicious Cycle" of ROS generation specific to this conjugate.

Figure 1: Metabolic activation and dual-toxicity mechanism of 2-Br-6-(Cys-S)HQ.[1]

Experimental Protocols

Synthesis of 2-Br-6-(Cys-S)HQ

Standard Method adapted from Lau et al.[1]

-

Reactants: Dissolve 2-bromo-1,4-benzoquinone (1.0 eq) in ethanol/acetate buffer (pH 4.0).

-

Conjugation: Add L-Cysteine (1.0 eq) dropwise under constant stirring at

.[1] The acidic pH directs the nucleophilic attack to the 6-position (less sterically hindered than 3,5).[1] -

Reduction: The initial product is the quinone conjugate. Reduce immediately with sodium dithionite (

) or sodium borohydride to yield the hydroquinone form.[1] -

Purification: Isolate via semi-preparative HPLC (C18 column) using a methanol/water gradient containing 0.1% acetic acid.

-

Validation: Confirm structure via

-NMR and LC-MS (Target Mass: ~306-308 Da range depending on isotope).

In Vitro Oxidative Stress Assay (LLC-PK1 Model)

Objective: Quantify ROS generation and mitochondrial viability.

Materials:

Workflow:

-

Seeding: Plate LLC-PK1 cells at

cells/well in 96-well plates. Incubate 24h. -

Exposure: Treat cells with 2-Br-6-(Cys-S)HQ (Concentration range: 10–200

) for 1–4 hours.[1] -

ROS Detection:

-

Viability (MTT): Post-ROS measurement, add MTT solution, incubate 2h, solubilize formazan, and read Abs at 570nm.

Data Summary: Comparative Toxicity

The following table summarizes the relative toxicity and ROS generation potential of bromohydroquinone thioethers.

| Compound | IC50 (LLC-PK1, 4h) | ROS Generation (Fold vs Control) | Primary Mechanism |

| 2-Br-6-(Cys-S)HQ | ~50 - 75 | High (4-5x) | Mixed (Redox + |

| 2-Br-3-(Cys-S)HQ | > 150 | Moderate (2-3x) | Redox Cycling |

| 2-Br-(diCys-S)HQ | ~25 | Very High (>6x) | Pure Redox Cycling |

| 2-Bromohydroquinone | ~100 | Moderate | Parent Compound |

Data synthesized from Monks et al. and Lau et al.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for assessing oxidative toxicity.[1]

References

-

Monks, T. J., et al. (1988). Nephrotoxicity of 2-bromo-(cystein-S-yl)hydroquinone and 2-bromo-(N-acetyl-L-cystein-S-yl)hydroquinone thioethers.[1][2] Toxicology and Applied Pharmacology.[1][3]

-

Lau, S. S., et al. (1985). Glutathione conjugates of 2-bromohydroquinone are nephrotoxic.[1][2][3][4][5][6][7] Drug Metabolism and Disposition.[1][8]

-

Schnellmann, R. G., et al. (1989). Reactive oxygen species and DNA damage in 2-bromo-6-(glutathion-S-yl)hydroquinone-mediated cytotoxicity.[1][7] Archives of Biochemistry and Biophysics.

-

Mertens, J. J., et al. (1991). Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone.[1] Molecular Pharmacology.[1][9]

-

Wang, J., et al. (2019).[8] Quinone-thioether metabolites of hydroquinone play a dual role in promoting a vicious cycle of ROS generation.[1] Archives of Toxicology.[8]

Sources

- 1. 2-Bromo-6-(glutathion-S-yl)hydroquinone | 114865-64-4 | Benchchem [benchchem.com]

- 2. Nephrotoxicity of 2-bromo-(cystein-S-yl) hydroquinone and 2-bromo-(N-acetyl-L-cystein-S-yl) hydroquinone thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early morphological and biochemical changes during 2-Br-(diglutathion-S-yl)hydroquinone-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and nephrotoxicity of 6-bromo-2,5-dihydroxy-thiophenol. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinone-thioether metabolites of hydroquinone play a dual role in promoting a vicious cycle of ROS generation: in vitro and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

toxicological profile of 2-Bromo-6-cystein-S-ylhydroquinone

An In-depth Technical Guide to the Toxicological Profile of 2-Bromo-6-cystein-S-ylhydroquinone

Foreword

2-Bromohydroquinone (2-BrHQ), a metabolite of the widely used industrial chemical bromobenzene, is a potent nephrotoxicant.[1] Its toxicity is not inherent but is a consequence of a complex metabolic activation process. This guide provides a detailed examination of a critical downstream metabolite, 2-Bromo-6-cystein-S-ylhydroquinone. We will dissect its formation, the intricate biochemical mechanisms underpinning its toxicity, and the experimental methodologies used to characterize its hazardous profile. This document is intended for researchers and professionals in toxicology, pharmacology, and drug development who require a deep, mechanistically-grounded understanding of chemically-induced nephrotoxicity.

The Genesis of a Nephrotoxin: Metabolic Bioactivation

The journey from the relatively inert parent compound, 2-bromohydroquinone, to the reactive 2-Bromo-6-cystein-S-ylhydroquinone is a classic example of metabolic bioactivation, a process where a xenobiotic is converted into a more toxic substance. This multi-step pathway primarily involves conjugation and enzymatic processing, spanning from the liver to the kidneys.

Hepatic Glutathione Conjugation

The initial step occurs predominantly in the liver. 2-BrHQ undergoes conjugation with glutathione (GSH), a critical cellular antioxidant.[2] This reaction can be catalyzed by glutathione S-transferases (GSTs) or can occur non-enzymatically. This process yields various glutathione conjugates, including 2-bromo-(glutathion-S-yl)hydroquinones.[1][3] These conjugates are then transported out of the liver and enter systemic circulation, from where they are delivered to the kidneys.

Renal Processing: The Key to Target Organ Specificity

The selective toxicity of 2-Bromo-6-cystein-S-ylhydroquinone to the kidney is a direct result of the unique enzymatic machinery present in the renal proximal tubules.[4]

-

Enzymatic Cleavage: The glutathione conjugate, upon reaching the kidneys, is sequentially metabolized by enzymes located on the brush-border membrane of the proximal tubule cells. First, γ-glutamyl transpeptidase (γ-GT) cleaves the γ-glutamyl moiety.[3][5]

-

Dipeptidase Action: A dipeptidase then removes the glycine residue, yielding the final cysteine conjugate, 2-Bromo-6-cystein-S-ylhydroquinone.[4]

This renal-specific processing leads to the accumulation of the cysteine conjugate within the very cells it is destined to damage, providing a clear rationale for its organ-specific toxicity.

The Final Activation Step: β-Lyase

The resulting 2-Bromo-6-cystein-S-ylhydroquinone is a substrate for another renal enzyme, the pyridoxal phosphate-dependent cysteine conjugate β-lyase .[6][7] This enzyme cleaves the C-S bond, releasing pyruvate, ammonia, and a highly reactive thiol, 6-bromo-2,5-dihydroxy-thiophenol.[6][8] This reactive thiol is considered a putative ultimate toxicant, capable of extensive cellular damage.

However, it is noteworthy that for some related cysteine conjugates, β-lyase independent toxicity has been observed, suggesting that the cysteine conjugate itself, or its quinone form, can also exert direct toxicity.[6]

A Divergent Path: Detoxification via Cyclization

An alternative metabolic fate for 2-bromo-3-(cystein-S-yl)hydroquinone, an isomer of the title compound, is an intramolecular cyclization reaction. This process, which requires initial oxidation to the quinone, forms a stable 1,4-benzothiazine derivative.[4] This cyclization removes the reactive quinone moiety and is considered a detoxification pathway, highlighting the delicate balance between metabolic activation and inactivation that determines the ultimate toxic outcome.[4]

Caption: Metabolic pathway of 2-BrHQ to its nephrotoxic cysteine conjugate.

Mechanisms of Cellular Injury

The toxicity of 2-Bromo-6-cystein-S-ylhydroquinone is a multi-pronged assault on the renal proximal tubular cells, primarily driven by oxidative stress and covalent modification of essential biomolecules.

Oxidative Stress and ROS Generation

A central mechanism of haloquinone-induced toxicity is the generation of reactive oxygen species (ROS). The hydroquinone/quinone structure of the metabolite facilitates redox cycling, a process that generates superoxide radicals and hydrogen peroxide.[9] This surge in ROS overwhelms the cell's antioxidant defenses, such as glutathione, leading to a state of severe oxidative stress.[10] The subsequent iron-catalyzed formation of highly damaging hydroxyl radicals can cause widespread cellular damage.[9]

Genotoxicity: An Early Insult

One of the earliest detectable events following cellular exposure is significant DNA damage.[9] Studies on LLC-PK1 cells, a model for renal proximal tubules, have shown that 2-bromo-6-(glutathion-S-yl)hydroquinone induces DNA fragmentation within 15 minutes of exposure.[9] This damage triggers cellular repair mechanisms, such as the activation of poly(ADP-ribose)polymerase (PARP). However, the overactivation of PARP in response to extensive DNA damage can deplete cellular energy stores (NAD+ and ATP), paradoxically exacerbating cytotoxicity and leading to cell death.[9]

Covalent Binding to Macromolecules

The reactive thiol generated via β-lyase action, or the quinone form of the conjugate itself, is highly electrophilic. It readily forms covalent bonds with nucleophilic sites on cellular macromolecules, particularly proteins.[11] This covalent binding can inactivate critical enzymes, disrupt structural proteins, and impair mitochondrial function, ultimately leading to cellular necrosis.[3] The extent of covalent binding in the kidney correlates positively with the degree of nephrotoxicity.[3]

Caption: Cellular mechanisms of 2-Bromo-6-cystein-S-ylhydroquinone toxicity.

In Vivo and In Vitro Toxicological Data

The nephrotoxic potential of 2-Bromo-6-cystein-S-ylhydroquinone and its related conjugates has been characterized in both animal models and cell-based assays.

In Vivo Nephrotoxicity

Studies in male Sprague-Dawley rats have been pivotal in establishing the in vivo toxicity profile. Administration of isomeric mixtures of 2-bromo-(cystein-S-yl)hydroquinones caused significant nephrotoxicity at doses between 50 and 150 µmol/kg.[6] Key indicators of renal damage include:

-

Elevated Blood Urea Nitrogen (BUN): A marker of reduced glomerular filtration rate.[5][6]

-

Glucosuria: The presence of glucose in the urine, indicating damage to the reabsorptive function of the proximal tubules.[6]

-

Enzymuria: Increased urinary excretion of renal enzymes like lactate dehydrogenase (LDH) and γ-glutamyl transpeptidase (γ-GT), signaling tubular cell lysis.[6]

Histological examination reveals damage primarily in the S3 segment of the proximal tubule within the outer stripe of the outer medulla.[6] It is important to note that di-substituted cysteine conjugates are considerably more nephrotoxic than their monosubstituted counterparts.[6]

Quantitative Toxicity Data Summary

| Compound/Isomer Mix | Assay Type | Model | Endpoint | Dose / Concentration | Reference |

| 2-Br-5&6-(CYS)HQ | In Vivo | Sprague-Dawley Rats | Biochemical indices of nephrotoxicity | 50 - 150 µmol/kg (IV) | [6] |

| 2-Br-(diCYS)HQ | In Vivo | Sprague-Dawley Rats | ↑ BUN, Glucosuria, Enzymuria | 25 µmol/kg (IV) | [6] |

| 2-Br-6-(GSyl)HQ | In Vitro | LLC-PK1 Cells | DNA Fragmentation | 100 µM | [9] |

| 2-[14C]BrHQ Metabolites | In Vivo | Sprague-Dawley Rats | Covalent Binding to Kidney Protein | 21.8 nmol/mg protein | [3] |

Key Experimental Protocols

Reproducible and robust experimental design is crucial for assessing the toxicity of compounds like 2-Bromo-6-cystein-S-ylhydroquinone. Below are methodologies adapted from foundational studies in the field.

Protocol: In Vivo Nephrotoxicity Assessment in Rats

This protocol is based on the methodology described by Lau et al. (1995).[6]

-

Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals are housed with free access to food and water.

-

Compound Administration: The test compound (e.g., 2-Bromo-6-cystein-S-ylhydroquinone) is dissolved in a suitable vehicle (e.g., saline) and administered via intravenous (IV) injection into the tail vein at specified doses (e.g., 25-200 µmol/kg). Control animals receive the vehicle only.

-

Sample Collection: Animals are placed in individual metabolism cages for 24-hour urine collection. At the end of the study period, blood is collected via cardiac puncture, and the kidneys are harvested.

-

Biochemical Analysis:

-

Blood: Serum is separated to measure Blood Urea Nitrogen (BUN) concentrations using a standard clinical chemistry analyzer.

-

Urine: Urinary glucose, lactate dehydrogenase (LDH), and γ-glutamyl transpeptidase (γ-GT) levels are quantified using commercially available assay kits.

-

-

Histopathology: One kidney is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then examined by a qualified pathologist for evidence of tubular necrosis, particularly in the proximal tubules.

Caption: Workflow for an in vivo nephrotoxicity study.

Protocol: In Vitro DNA Fragmentation Assay

This protocol is based on the findings of Jiang et al. (1995), where DNA damage was an early marker of toxicity.[9]

-

Cell Culture: LLC-PK1 cells (a porcine kidney proximal tubule epithelial cell line) are cultured in a suitable medium (e.g., Medium 199) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere and grow to approximately 80-90% confluency.

-

Compound Exposure: The culture medium is replaced with a fresh medium containing the test compound (e.g., 2-Bromo-6-cystein-S-ylhydroquinone) at various concentrations (e.g., 50 µM, 100 µM, 200 µM). A vehicle control is also included. Cells are incubated for short time points (e.g., 15 min, 30 min, 1 hr).

-

DNA Labeling: Prior to the experiment, cells can be pre-labeled by culturing them for 24-48 hours in a medium containing a radioactive tracer like [³H]thymidine, which incorporates into the DNA.

-

Assessment of Fragmentation:

-

Following exposure, the medium is collected. The cells are then lysed directly in the wells.

-

The lysate (containing larger DNA fragments) and the medium (containing smaller, fragmented DNA that has leaked from dead cells) are separated.

-

The amount of fragmented DNA is determined by measuring the radioactivity in the medium and lysate fractions using a scintillation counter.

-

An increase in the percentage of radioactivity in the medium relative to the total radioactivity indicates DNA fragmentation.

-

Conclusion and Future Directions

2-Bromo-6-cystein-S-ylhydroquinone is a potent, kidney-specific toxicant whose hazardous properties are unlocked by the very metabolic machinery of its target organ. Its toxicological profile is characterized by ROS-mediated oxidative stress, early-onset genotoxicity, and covalent modification of cellular proteins, culminating in the necrosis of renal proximal tubular cells. The detailed understanding of its bioactivation pathway and mechanism of action provides a valuable model for studying chemical-induced nephrotoxicity. Future research should focus on identifying the specific protein targets of the reactive metabolites and further elucidating the signaling pathways that differentiate between apoptosis and necrosis in response to this chemical insult, which could pave the way for targeted therapeutic interventions.

References

-

Lau, S. S., Jones, T. W., Highet, R. J., & Monks, T. J. (1995). Nephrotoxicity of 2-bromo-(cystein-S-yl) hydroquinone and 2-bromo-(N-acetyl-L-cystein-S-yl) hydroquinone thioethers. Fundamental and Applied Toxicology, 24(1), 89-101. [Link]

-

Monks, T. J., Highet, R. J., & Lau, S. S. (1988). 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants. Molecular Pharmacology, 34(4), 492-500. [Link]

-

Lau, S. S., & Monks, T. J. (1985). Glutathione conjugates of 2-bromohydroquinone are nephrotoxic. Toxicology and Applied Pharmacology, 81(3 Pt 1), 533-538. [Link]

-

Monks, T. J., & Lau, S. S. (1990). The in vivo disposition of 2-bromo-[14C]hydroquinone and the effect of gamma-glutamyl transpeptidase inhibition. Toxicology and Applied Pharmacology, 103(3), 559-569. [Link]

-

Lau, S. S., & Monks, T. J. (1990). Differential uptake of isomeric 2-bromohydroquinone-glutathione conjugates into kidney slices. Toxicology Letters, 53(1-2), 121-123. [Link]

-

Monks, T. J., Highet, R. J., & Lau, S. S. (1990). Oxidative Cyclization, 1,4-benzothiazine Formation and Dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone. Molecular Pharmacology, 38(1), 121-127. [Link]

-

Monks, T. J., & Lau, S. S. (1994). Metabolism and toxicity of 2-bromo-(diglutathion-S-yl)-hydroquinone and 2-bromo-3-(glutathion-S-yl)hydroquinone in the in situ perfused rat kidney. Drug Metabolism and Disposition, 22(4), 503-510. [Link]

-

Jiang, T., Xu, Z., & Lau, S. S. (1995). Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity. Molecular Pharmacology, 47(6), 1253-1262. [Link]

-

Green, T., Odum, J., Nash, J. A., & Foster, J. R. (1990). Structure/activity studies of the nephrotoxic and mutagenic action of cysteine conjugates of chloro- and fluoroalkenes. Toxicology and Applied Pharmacology, 104(1), 99-106. [Link]

-

Park, W. H. (2021). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International Journal of Molecular Sciences, 22(19), 10719. [Link]

-

Syahputra, R. A., Hertiani, T., & Chaerunisaa, A. Y. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Indonesian Journal of Pharmacy, 29(2), 76-86. [Link]

-

Kchouk, M., et al. (2023). Cellular and Molecular Biology. Journal of Cellular and Molecular Biology, 6(1), 1-10. [Link]

-

Monks, T. J., & Lau, S. S. (1992). Synthesis and nephrotoxicity of 6-bromo-2,5-dihydroxy-thiophenol. Molecular Pharmacology, 41(5), 921-927. [Link]

-

Baral, P., et al. (2026). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. International Journal of Molecular Sciences, 27(6), 1198. [Link]

-

Schlosser, M. J., & Kalf, G. F. (1989). Metabolic activation of hydroquinone by macrophage peroxidase. Chemico-Biological Interactions, 72(1-2), 191-207. [Link]

Sources

- 1. 2-Bromo-6-(glutathion-S-yl)hydroquinone | 114865-64-4 | Benchchem [benchchem.com]

- 2. Glutathione conjugates of 2-bromohydroquinone are nephrotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in vivo disposition of 2-bromo-[14C]hydroquinone and the effect of gamma-glutamyl transpeptidase inhibition. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Bromo-(diglutathion-S-yl)hydroquinone nephrotoxicity: physiological, biochemical, and electrochemical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nephrotoxicity of 2-bromo-(cystein-S-yl) hydroquinone and 2-bromo-(N-acetyl-L-cystein-S-yl) hydroquinone thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure/activity studies of the nephrotoxic and mutagenic action of cysteine conjugates of chloro- and fluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and nephrotoxicity of 6-bromo-2,5-dihydroxy-thiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species and DNA damage in 2-bromo-(glutathion-S-yl) hydroquinone-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic activation of hydroquinone by macrophage peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivation Paradox: Discovery, Isolation, and Mechanistic Toxicology of 2-Bromo-6-cystein-S-ylhydroquinone

Prepared by: Senior Application Scientist Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Overview: The Subversion of Detoxification

In classical pharmacology, the conjugation of xenobiotics with glutathione (GSH) is universally recognized as a primary cellular defense mechanism, designed to increase hydrophilicity and facilitate biliary or renal excretion. However, the discovery of 2-Bromo-6-cystein-S-ylhydroquinone (2-Br-6-(Cys)HQ) exposed a critical vulnerability in this paradigm: the phenomenon of toxification via conjugation.

Originating from the hepatic metabolism of bromobenzene, 2-Br-6-(Cys)HQ is a potent nephrotoxicant[1]. Its discovery in the 1980s by researchers investigating xenobiotic-induced proximal tubular necrosis fundamentally altered our understanding of the mercapturic acid pathway[2]. This whitepaper delineates the metabolic trajectory, highly specific isolation protocols, and the redox-driven cytotoxic mechanisms of 2-Br-6-(Cys)HQ, providing a comprehensive framework for researchers studying drug-protein adduction and reactive metabolites.

Metabolic Trajectory: From Hepatic Oxidation to Renal Bioactivation

The genesis of 2-Br-6-(Cys)HQ is a multi-organ process requiring inter-tissue translocation. Bromobenzene is first oxidized in the liver by Cytochrome P450 enzymes to o-bromophenol and subsequently to 2-bromohydroquinone (2-BrHQ)[1].

Rather than being neutralized, 2-BrHQ undergoes oxidation to a reactive quinone, which is rapidly trapped by hepatic or circulating GSH to form 2-bromo-6-(glutathion-S-yl)hydroquinone[3]. This conjugate is translocated to the kidneys, where the brush border enzymes of the proximal tubules—specifically

Hepatic to renal bioactivation pathway of bromobenzene to 2-Br-6-(Cys)HQ.

In Vitro Synthesis and Isolation Framework

Isolating 2-Br-6-(Cys)HQ directly from in vivo matrices (e.g., rat urine or bile) yields complex mixtures of mono- and di-substituted positional isomers (3-, 5-, and 6-substitutions)[5]. Therefore, precise in vitro synthesis followed by reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for isolating the pure 6-isomer for toxicological assays.

Step-by-Step Methodology: Oxidative Thiolation

Rationale: To conjugate L-cysteine to the aromatic ring, 2-BrHQ must first be oxidized to its electrophilic quinone state, allowing for a nucleophilic Michael addition by the thiol group of cysteine.

-

Quinone Generation:

-

Dissolve 10 mmol of 2-bromohydroquinone in 50 mL of chilled ethanol.

-

Add a mild oxidant, such as silver oxide (

) or potassium ferricyanide ( -

Causality: A mild oxidant is strictly required to prevent over-oxidation and ring cleavage. The solution will rapidly transition to a deep yellow/orange, indicating the formation of 2-bromo-1,4-benzoquinone.

-

-

Nucleophilic Addition:

-

Filter the solution to remove reduced silver salts (if

was used). -

Dropwise, add 10 mmol of L-cysteine dissolved in 50 mL of deoxygenated aqueous buffer (pH 7.0) under an argon atmosphere.

-

Causality: The argon atmosphere prevents spontaneous auto-oxidation of the newly formed conjugate. The thiol group attacks the electron-deficient quinone ring, predominantly at the 6-position due to steric and electronic directing effects of the bromine atom.

-

-

Reduction and Stabilization:

-

Immediately quench the reaction with a 5-fold molar excess of ascorbic acid or sodium dithionite.

-

Causality: The initial addition yields a mixture of hydroquinone and quinone adducts. Ascorbic acid forces all species into the stable, reduced hydroquinone state (2-Br-6-(Cys)HQ), preventing polymerization.

-

-

RP-HPLC Isolation:

-

Inject the mixture onto a preparative C18 reverse-phase column.

-

Elute using a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.

-

Validation Checkpoint: Monitor at 254 nm and 280 nm. The 2-Br-6-(Cys)HQ isomer typically elutes after the 3-isomer but before any di-substituted adducts. Validate the isolated fraction via LC-MS/MS (looking for the specific mass shift of the cysteine adduct) and

-NMR to confirm substitution at the 6-position.

-

Mechanistic Toxicology: Redox Cycling and DNA Fragmentation

The nephrotoxicity of 2-Br-6-(Cys)HQ is highly localized to the S3 segment of the proximal tubule[6]. Unlike classic haloalkene cysteine conjugates (e.g., from trichloroethylene) whose toxicity is almost entirely dependent on cleavage by cysteine conjugate

Once inside the renal epithelial cells (e.g., LLC-PK1 cells), the hydroquinone auto-oxidizes to a benzoquinone. This process transfers electrons to molecular oxygen, generating superoxide anions (

Experimental Evidence: Pretreatment of renal cells with deferoxamine (an iron chelator) or catalase (which degrades

Redox cycling and ROS-mediated cytotoxicity of 2-Br-6-(Cys)HQ in renal cells.

Quantitative Toxicological Data

The position and degree of thiol substitution drastically alter the nephrotoxic potential of the conjugate. Disubstituted conjugates and specific monosubstituted isomers exhibit varying degrees of potency in vivo (Sprague-Dawley rat models)[6].